molecular formula C18H27ClN2O2 B1511057 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride CAS No. 878167-54-5

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride

Cat. No. B1511057
CAS RN: 878167-54-5
M. Wt: 338.9 g/mol
InChI Key: ZVIZHEMABFBZMC-UHFFFAOYSA-N
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Description

1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It has an average mass of 338.872 Da and a monoisotopic mass of 338.176117 Da . It is used for pharmaceutical testing .


Synthesis Analysis

A study by Junjian Li et al. focused on designing and synthesizing novel 1’-methylspiro[indoline-3,4’-piperidine] derivatives . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] (B4) reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives (B5-B10) .


Molecular Structure Analysis

The molecular structure of 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride is represented by the formula C18H27ClN2O2 .

Scientific Research Applications

I have conducted a search for the scientific research applications of 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, also known as tert-butyl 5-methylspiro[2H-indole-3,4’-piperidine]-1-carboxylate;hydrochloride. Below is a comprehensive analysis focusing on unique applications in various fields, each with a detailed section.

Bioactivity Experiments

Preliminary bioactivity experiments are conducted in vitro to evaluate the biological activity of novel 1’-methylspiro[indoline-3,4’-piperidine] derivatives . These experiments help in determining the potential therapeutic effects of these compounds.

Synthesis of Biologically Active Compounds

The indole derivatives, including those related to 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, are synthesized for their applications as biologically active compounds. They are explored for the treatment of cancer cells, microbes, and various disorders .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material for chromatographic analysis techniques such as HPLC, LC-MS, and UPLC. This helps in ensuring the accuracy and precision of analytical results .

Medicinal Chemistry Research

In medicinal chemistry, researchers focus on designing and synthesizing novel derivatives of this compound to explore their therapeutic potential. This includes studying their pharmacological properties and optimizing their chemical structure for better efficacy .

Stereoselective Synthesis

The compound is used in stereoselective synthesis processes to create spirocyclic oxindoles with specific stereochemistry. This is important for developing new chemical entities with desired biological activities .

Safety and Hazards

The safety data sheet for 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride indicates that it is used only for research and development .

Future Directions

The study by Junjian Li et al. suggests that the synthesized 1’-methylspiro[indoline-3,4’-piperidine] derivatives, including 1-Boc-5-Methylspiro[indoline-3,4’-piperidine] hydrochloride, showed good antiproliferative activities against BEL-7402, A549, and Hela cell lines . This encourages further evaluation such as the kinase experiment .

properties

IUPAC Name

tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4;/h5-6,11,19H,7-10,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZHEMABFBZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743271
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride

CAS RN

878167-54-5
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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